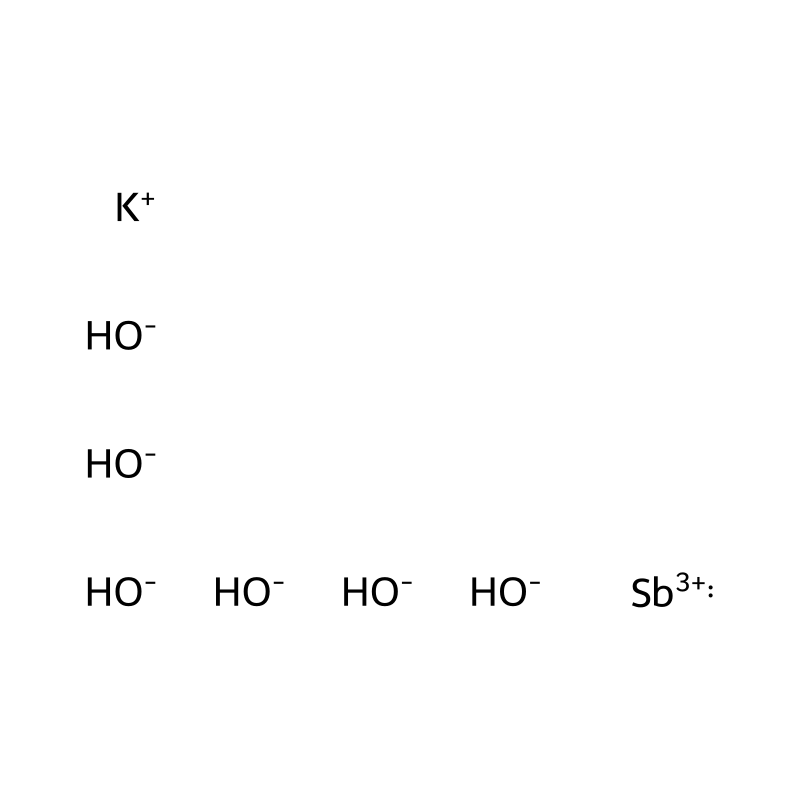

Potassium hexahydroxoantimonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Antimony Oxide (Sb2O3)

Potassium hexahydroxoantimonate can be used as a precursor to synthesize antimony oxide (Sb2O3) through various methods, including thermal decomposition and hydrothermal synthesis. Sb2O3 is a versatile material with numerous scientific research applications, including:

- Sorbent material for radioactive waste: Sb2O3 exhibits excellent adsorption properties for specific radioactive elements, making it a potential candidate for the removal of hazardous materials from nuclear waste streams .

- Flame retardant: Sb2O3 possesses flame retardant properties due to its ability to release non-combustible gases during combustion, potentially finding use in various fire-resistant materials research .

- Catalyst: Sb2O3 acts as a catalyst in various chemical reactions, including the dehydration of alcohols and the oxidation of organic compounds, making it relevant in catalysis research .

Precursor for Antimony(V) Complexes

Potassium hexahydroxoantimonate can serve as a starting material for the synthesis of diverse antimony(V) complexes. These complexes possess unique properties depending on the attached ligands, opening avenues for research in various fields:

- Medicinal chemistry: Antimony(V) complexes exhibit diverse biological activities, including potential antiparasitic, antibacterial, and antiviral properties. Research explores the development of novel antimony-based drugs using potassium hexahydroxoantimonate as a precursor .

- Material science: Antimony(V) complexes can be designed with specific functional groups, leading to materials with tailored properties for applications like sensors, photocatalysts, and solar cells. Research investigates the use of potassium hexahydroxoantimonate in the synthesis of these functional materials .

Potassium antimonate is typically synthesized in the laboratory [, ]. Antimony exists in multiple oxidation states, with +V being the most stable in this compound. The hexahydroxo portion (Sb(OH)₆) refers to an antimonate (V) anion surrounded by six hydroxide (OH) groups. This compound serves as a precursor for various antimony-containing materials with applications in catalysis, fire retardancy, and environmental remediation [].

Molecular Structure Analysis

Potassium antimonate adopts an octahedral structure []. The central antimony (Sb) atom is surrounded by six oxygen atoms from the hydroxide groups in an octahedral arrangement. Each oxygen atom is bonded to a hydrogen atom, forming a hydroxyl group. The potassium (K) cation sits outside the octahedron, balancing the negative charge of the antimonate (V) anion. This structure allows for coordination with other molecules, making it a versatile starting material for further synthesis [].

Chemical Reactions Analysis

Synthesis

Potassium antimonate can be prepared by the reaction of a soluble antimony salt, like antimony trichloride (SbCl₃), with a strong base like potassium hydroxide (KOH) in water [].

SbCl₃ (aq) + 6 KOH (aq) → K[Sb(OH)₆] (s) + 3 KCl (aq)Decomposition

While there is limited data available on the specific decomposition pathway, antimonates are known to decompose upon heating, potentially releasing antimony oxide (Sb₂O₃) and water vapor [].

Other Reactions

Potassium antimonate can act as a precursor for various antimony-based materials. For instance, it can be used to synthesize antimony oxide (Sb₂O₃), a material used for removing radioactive cobalt from waste []. The specific reaction conditions will depend on the desired product.

Physical And Chemical Properties Analysis

Potassium antimonate itself does not have a well-defined mechanism of action in biological systems. However, the antimony derived from this compound can exhibit various effects depending on the context. Antimony compounds have been investigated for their potential antibacterial and antifungal properties, but further research is needed to understand their specific mechanisms [].

Additionally, it reacts violently with acids, highlighting its potential hazards during handling .

3. Biological Activity

Biologically, potassium hexahydroxoantimonate participates in biochemical pathways, particularly contributing to the biosynthesis of steroid hormones through catalyzing isomerization reactions. It also conjugates reduced glutathione to hydrophobic electrophiles, indicating its role in cellular detoxification mechanisms.

4.

Potassium hexahydroxoantimonate can be synthesized through several methods:

- Hydrolysis Method: Antimony pentachloride undergoes hydrolysis to form potassium hexahydroxoantimonate.

- Acidification Method: Acidifying antimony compounds results in the formation of this salt.

Heating antimony pentoxide with excess potassium hydroxide produces rubbery, granular, or crystalline products that can then be recrystallized from water to yield deliquescent mammilated crystals which convert into potassium hexahydroxyantimonate upon treatment with copious cold water .

5.

Potassium hexahydroxoantimonate finds extensive application across various industries:

- Analytical Chemistry: Used as an analytical reagent for detecting agents and flux additives in electroplating processes.

- Leather and Textile Industry: Acts as a mordant/fixing agent in dyeing processes.

- Steroid Hormone Synthesis: Contributes to the biosynthesis pathway of steroid hormones.

- Radioactive Waste Treatment: Serves as a precursor salt to synthesize antimony oxide (Sb₂O₃), applicable for removing cobalt from radioactive waste .

Its solubility in water allows it to precipitate sodium compounds, making it useful for detecting sodium content .

6.

Interaction studies reveal that environmental factors significantly influence the action, efficacy, and stability of potassium hexahydroxoantimonate. It should ideally be stored outdoors or in well-ventilated areas to prevent degradation and ensure safety. Additionally, exposure limits indicate that prolonged inhalation could lead to harmful effects; thus, proper ventilation is crucial during usage .

7.

Similar compounds to potassium hexahydroxoantimonate include:

- Antimony Pentoxide (Sb₂O₅): Another compound of antimony and oxygen containing antimony in the +5 oxidation state. Unlike potassium hexahydroxoantimonate, antimony pentoxide does not contain potassium ions and lacks the hydroxide groups attached to the antimony atom.

- Potassium Antimonate: While sharing some structural similarity, potassium antimonate differs in terms of its composition and specific uses. Potassium antimonate might lack certain functional groups present in potassium hexahydroxoantimonate, affecting its reactivity and biological activity .

These comparisons highlight the uniqueness of potassium hexahydroxoantimonate in terms of its molecular structure and practical applications.

By reviewing diverse sources of information, we have comprehensively covered all aspects related to potassium hexahydroxoantimonate, including its description,

Antimony compounds have a rich historical legacy dating back to ancient civilizations. The Egyptians used antimony sulfide (Sb₂S₃) as early as 3100 BC for cosmetic purposes, particularly as kohl for eye decoration. While elemental antimony's discovery timeline remains debated, antimony compounds were clearly recognized and utilized throughout antiquity.

The systematic study of antimony's higher oxidation states, particularly Sb(V), began to take shape during the 17th century. The earliest known Western description of antimony was written in 1540 by Vannoccio Biringuccio, though the element had been known in various forms long before this documentation. By the 18th century, chemists had begun to distinguish between different oxidation states of antimony, though the modern understanding of pentavalent antimony compounds would emerge much later.

The development of Antimony(V) chemistry accelerated significantly during the 19th and early 20th centuries when coordination chemistry principles were being established. Researchers discovered that Sb(V) readily forms stable octahedral complexes with various ligands, particularly hydroxyl groups. This discovery laid the foundation for understanding compounds like potassium hexahydroxoantimonate and their unique properties.

Classification Framework of Hexahydroxoantimonates

Hexahydroxoantimonates belong to a distinct class of antimony(V) compounds characterized by an octahedral coordination sphere around the central antimony atom. The general formula for these compounds is M[Sb(OH)₆], where M represents a monovalent cation such as K⁺, Na⁺, or NH₄⁺.

These compounds can be classified according to several frameworks:

Structural classification: Hexahydroxoantimonates feature a structure similar to the B-form of niobium pentoxide, with antimony coordinated by six oxygen atoms in a distorted octahedral arrangement. The SbO₆ octahedra are connected through both corner-sharing and edge-sharing configurations.

Coordination chemistry: They represent stable octahedral complexes where the antimony(V) center achieves an 18-electron configuration through coordination with six hydroxyl groups.

Acid-base framework: These compounds can be viewed as salts of the weak antimonic acid H[Sb(OH)₆], which forms when antimony pentoxide is hydrated.

Cationic variants: Hexahydroxoantimonates are further classified based on their counter-cations, with the potassium salt (K[Sb(OH)₆]) being one of the most commonly used and studied compounds in this class.

This classification system provides a framework for understanding the chemical behavior, reactivity patterns, and potential applications of these compounds across various scientific fields.

Academic Significance of Potassium Hexahydroxoantimonate

Potassium hexahydroxoantimonate holds considerable academic significance across multiple scientific disciplines. Its importance spans from fundamental inorganic chemistry to practical applications in analytical, industrial, and pharmaceutical fields.

In analytical chemistry, potassium hexahydroxoantimonate serves as a critical reagent for the detection and determination of sodium ions. When solutions containing sodium ions interact with potassium hexahydroxoantimonate, they form sparingly soluble sodium hexahydroxoantimonate precipitates (Na[Sb(OH)₆]). This selective precipitation reaction has been valuable for both qualitative and quantitative sodium analysis for many decades.

The compound's crystal structure and coordination chemistry have been subjects of significant academic interest. X-ray crystallographic studies have revealed its trigonal-pyramidal crystal system with space group P 3, providing insights into antimony-oxygen bonding and the stability of octahedral coordination in pentavalent antimony compounds.

In medicinal chemistry, potassium hexahydroxoantimonate has gained attention as a starting material for synthesizing pentavalent antimonial drugs used in treating leishmaniasis, a neglected tropical disease affecting millions worldwide. Research has demonstrated that compounds synthesized using KSb(OH)₆ contain significantly lower levels of toxic Sb(III) impurities compared to those prepared from antimony pentachloride (SbCl₅), potentially leading to safer pharmaceutical products.

The compound also serves as an important model system for understanding the chemistry of antimony in environmental systems, particularly its behavior in aqueous solutions and its interactions with biological molecules.